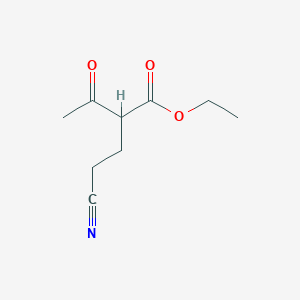

2-(2-氰基乙基)-3-氧代丁酸乙酯

描述

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl 2-cyanoacrylate is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This process involves the use of strong acids and results in a product that polymerizes easily due to its conjugated unsaturated groups .Molecular Structure Analysis

The empirical formula of Ethyl 2-cyanoacrylate is C6H7NO2 . It has a molar mass of 125.13 g/mol . The molecule is colorless in its liquid state .Chemical Reactions Analysis

Ethyl 2-cyanoacrylate polymerizes instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis

Ethyl 2-cyanoacrylate is a colorless liquid with a boiling point of 54–56 ºC at 3 torr . It polymerizes in water .科学研究应用

Radical Polymerization

- Scientific Field : Polymer Chemistry

- Application Summary : Ethyl 2-cyanoacrylate is used in the radical polymerization process . This process is synthetically useful and allows for the creation of polymers with a wide range of properties .

- Methods of Application : The radical polymerization of Ethyl 2-cyanoacrylate is possible under acidic conditions . The process involves the use of a radical initiator, such as tri-n-butyl borane oxide (TBBO), to initiate the polymerization of highly reactive monomers .

- Results/Outcomes : The result of this process is the formation of polymers with unique properties. These polymers have found utility in various applications, including as components of industrial and household instant adhesives .

Superglue Ingredient

- Scientific Field : Industrial Chemistry

- Application Summary : Ethyl 2-cyanoacrylate is the primary active ingredient in most superglues . It is renowned for its high reactivity and instant adhesive properties .

- Methods of Application : The compound is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . Some superglues contain additives such as fumed silica to make them more viscous or rubber to make them more impact resistant .

- Results/Outcomes : The result is a strong adhesive that polymerizes instantly in water. The small amount of moisture in air is enough to initiate polymerization, creating a bond that is often stronger than the materials it joins .

安全和危害

Ethyl 2-cyanoacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Ethyl 2-cyanoacrylate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . Future research and development may focus on exploring these properties further.

属性

IUPAC Name |

ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQTXHMZBZRXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536949 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

CAS RN |

10444-33-4 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

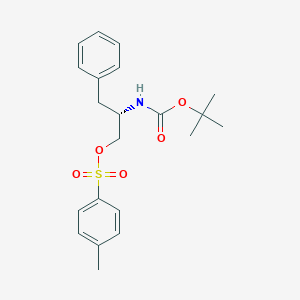

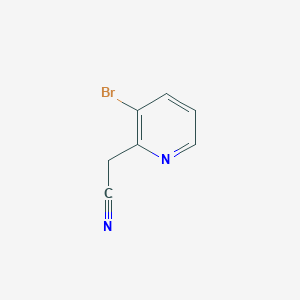

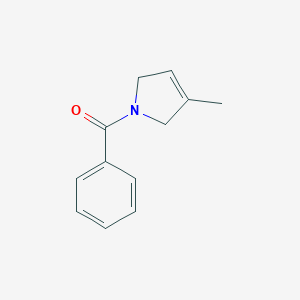

Synthesis routes and methods I

Procedure details

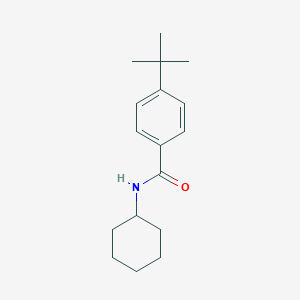

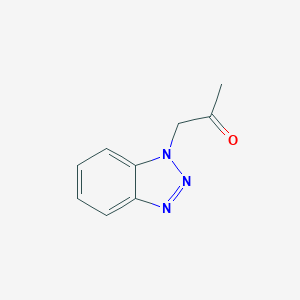

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。